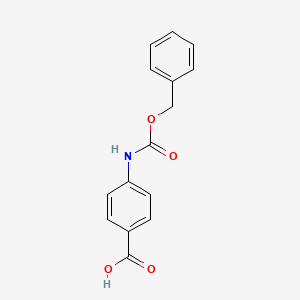

4-(((Benzyloxy)carbonyl)amino)benzoic acid

Description

The exact mass of the compound 4-{[(Benzyloxy)carbonyl]amino}benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(((Benzyloxy)carbonyl)amino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((Benzyloxy)carbonyl)amino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(phenylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKLFEVNZWRMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277484 | |

| Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-71-2 | |

| Record name | 5330-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4-(((Benzyloxy)carbonyl)amino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-(((benzyloxy)carbonyl)amino)benzoic acid, a key intermediate in various pharmaceutical and organic syntheses. This document provides a comprehensive overview of the synthetic routes, including detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

4-(((Benzyloxy)carbonyl)amino)benzoic acid, also known as N-Cbz-4-aminobenzoic acid, is a protected form of 4-aminobenzoic acid (PABA). The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing its participation in undesired side reactions during multi-step syntheses.[1][2] Its stability under various conditions and the ability to be selectively removed via catalytic hydrogenolysis make it an invaluable tool in peptide synthesis and the development of active pharmaceutical ingredients.[2]

The synthesis of this compound fundamentally involves two key stages: the synthesis of the 4-aminobenzoic acid backbone and the subsequent protection of the amino group with the Cbz moiety. This guide will explore common and effective methodologies for both stages.

Synthesis of 4-Aminobenzoic Acid

The industrial production of 4-aminobenzoic acid often starts from p-nitrobenzoic acid. A prevalent and high-yielding method is the catalytic hydrogenation of 4-nitrobenzoic acid.

Catalytic Hydrogenation of 4-Nitrobenzoic Acid

This method involves the reduction of the nitro group of 4-nitrobenzoic acid to an amine using a catalyst, typically palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[3][4]

Quantitative Data for Catalytic Hydrogenation

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (HPLC) | Reference |

| 4-Nitrobenzoic acid | Pd/C | Water | 60-70 | 2-4 | 1 | 96.2 | 99.2% | [4] |

| 4-Nitrobenzoic acid | Pd/C | Water | 60-70 | 2-4 | 1 | 98.0 | 99.4% | [4] |

| p-Nitrobenzoic acid | Raney Nickel | Water, Tetrahydrofuran | 100±2 | 0.9±0.1 | 4 | 97.2 | Not Specified | [3] |

Experimental Protocol: Catalytic Hydrogenation using Pd/C [4]

-

In a 1L autoclave, prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by mixing 55.7g of 4-nitrobenzoic acid and 13.3g of sodium hydroxide in 222.8g of water.

-

Add 0.557g of a self-prepared Pd/C catalyst to the solution.

-

Seal the autoclave and control the hydrogen pressure at 2-4 MPa and the temperature at 60-70 °C.

-

Maintain the reaction under these conditions for 1 hour, or until the pressure no longer decreases.

-

After the reaction is complete, cool the mixture to room temperature and recover the catalyst by filtration.

-

Acidify the filtrate to a pH of 3 with 36%-38% hydrochloric acid.

-

Cool the solution to room temperature to allow for the precipitation of 4-aminobenzoic acid.

-

Filter the precipitate and dry to obtain the final product.

N-Cbz Protection of 4-Aminobenzoic Acid

The most common method for introducing the Cbz group is the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a procedure known as the Schotten-Baumann reaction.[2] An alternative, safer reagent is benzyl N-succinimidyl carbonate (Cbz-OSu).[2]

Schotten-Baumann Reaction using Benzyl Chloroformate

This widely used protocol is effective for the N-Cbz protection of amino acids on a large scale.[2]

Quantitative Data for N-Cbz Protection

| Amine Substrate | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Generic Amine | Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate | Tetrahydrofuran, Water (2:1) | 0 | 20 | 90 | [1] |

| Amino Acid | Benzyl Chloroformate (Cbz-Cl) | Sodium Carbonate/Bicarbonate | Water | 0-5 | 2-4 | Not Specified | [2] |

| Generic Amine | Benzyl N-Succinimidyl Carbonate (Cbz-OSu) | Sodium Bicarbonate | Tetrahydrofuran, Water (1:1) | Room Temperature | Monitored by TLC/HPLC | Not Specified | [2] |

Experimental Protocol: N-Cbz Protection of 4-Aminobenzoic Acid (Adapted from[1][2])

-

Dissolve 4-aminobenzoic acid (1.0 equivalent) in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.05 - 1.2 equivalents) to the stirred solution, ensuring the temperature remains below 10 °C.

-

Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C.

-

The N-Cbz protected 4-aminobenzoic acid will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Overall Synthesis Workflow

The logical relationship of the synthesis pathways can be visualized as a workflow diagram.

Caption: Synthesis workflow for 4-(((benzyloxy)carbonyl)amino)benzoic acid.

Conclusion

The synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid is a well-established process that relies on robust and high-yielding reactions. The catalytic hydrogenation of 4-nitrobenzoic acid provides an efficient route to the 4-aminobenzoic acid intermediate. Subsequently, the protection of the amino group using the Schotten-Baumann reaction with benzyl chloroformate is a standard and effective procedure. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful synthesis of this important compound in a research and development setting. For large-scale synthesis, safety precautions for handling benzyl chloroformate are critical.[2]

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(((benzyloxy)carbonyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(((benzyloxy)carbonyl)amino)benzoic acid, also known as N-Cbz-4-aminobenzoic acid, is a derivative of 4-aminobenzoic acid (PABA). The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the amino functionality makes this compound a valuable intermediate in peptide synthesis and other areas of medicinal chemistry. Understanding its physicochemical properties is crucial for its effective use in research and development, particularly in designing synthetic routes, purification strategies, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of 4-(((benzyloxy)carbonyl)amino)benzoic acid, detailed experimental protocols for their determination, and a plausible synthetic pathway.

Chemical Structure and Identifiers

-

Chemical Name: 4-(((benzyloxy)carbonyl)amino)benzoic acid

-

Synonyms: N-Cbz-4-aminobenzoic acid, 4-(Benzyloxycarbonylamino)benzoic acid

-

Molecular Formula: C₁₅H₁₃NO₄[3]

-

Molecular Weight: 271.27 g/mol [3]

Physicochemical Properties

Quantitative data for 4-(((benzyloxy)carbonyl)amino)benzoic acid is not extensively reported in publicly available literature. The following table summarizes the available computed and expected properties based on its structure and data from closely related compounds.

| Property | Value/Range | Remarks |

| Melting Point | No experimental data available. Expected to be a crystalline solid with a distinct melting point. | A supplier indicates "no data" for the melting point.[4] |

| Boiling Point | Not applicable | Expected to decompose at high temperatures before boiling. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous basic solutions. Poorly soluble in water and nonpolar organic solvents. | Based on the properties of similar N-protected amino acids and benzoic acid derivatives. |

| pKa (carboxyl group) | Estimated to be in the range of 4-5. | The carboxylic acid proton is the most acidic. The benzyloxycarbonyl group is not expected to significantly alter the pKa compared to benzoic acid (pKa ≈ 4.2). |

| pKa (amide N-H) | Estimated to be >15. | The amide proton is significantly less acidic than the carboxylic acid proton. |

| LogP (calculated) | ~2.5 - 3.5 | Indicates moderate lipophilicity. |

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the key physicochemical properties of organic acids like 4-(((benzyloxy)carbonyl)amino)benzoic acid.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus and Reagents:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

4-(((benzyloxy)carbonyl)amino)benzoic acid sample

Procedure:

-

Ensure the 4-(((benzyloxy)carbonyl)amino)benzoic acid sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly approach the expected melting point (if a preliminary rough measurement is needed), then reduce the heating rate to 1-2 °C per minute for an accurate measurement.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Apparatus and Reagents:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

4-(((benzyloxy)carbonyl)amino)benzoic acid sample

-

Solvent of interest (e.g., water, ethanol, buffer solution)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., by comparing its UV absorbance to a standard curve).

-

The determined concentration is the solubility of the compound in that solvent at that temperature.

Caption: Workflow for Solubility Determination.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Apparatus and Reagents:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

4-(((benzyloxy)carbonyl)amino)benzoic acid sample

-

Solvent (e.g., water or a water/co-solvent mixture if solubility is low)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of the compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Add the standardized strong base solution in small, known increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa Determination.

Synthesis

A plausible synthetic route for 4-(((benzyloxy)carbonyl)amino)benzoic acid involves the protection of the amino group of 4-aminobenzoic acid with benzyl chloroformate under basic conditions (a Schotten-Baumann reaction).

Reaction Scheme:

4-Aminobenzoic acid + Benzyl chloroformate --(Base)--> 4-(((benzyloxy)carbonyl)amino)benzoic acid

Reagents and Solvents:

-

4-Aminobenzoic acid

-

Benzyl chloroformate

-

A suitable base (e.g., sodium hydroxide, sodium carbonate, or an organic base like triethylamine)

-

A suitable solvent system (e.g., a biphasic system of an organic solvent like dioxane or THF and water, or a polar aprotic solvent like DMF)

General Procedure:

-

Dissolve 4-aminobenzoic acid in an aqueous solution of the base.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate, either neat or dissolved in an organic solvent, while vigorously stirring.

-

Maintain the basic pH of the reaction mixture by the concurrent addition of the base solution.

-

After the addition is complete, allow the reaction to stir for a few hours at room temperature.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Caption: Plausible Synthesis Workflow.

Applications in Research and Drug Development

As a protected amino acid, 4-(((benzyloxy)carbonyl)amino)benzoic acid serves as a key building block. The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, allowing for the selective deprotection of the amino group. This makes it a valuable tool in:

-

Peptide Synthesis: Incorporation of a rigid 4-aminobenzoic acid linker into peptide chains.

-

Combinatorial Chemistry: As a scaffold for the generation of libraries of compounds for high-throughput screening.

-

Medicinal Chemistry: Synthesis of more complex molecules with potential therapeutic applications, leveraging the biological activities associated with the PABA core. The parent molecule, 4-aminobenzoic acid, and its derivatives have been investigated for various therapeutic uses, including as antibacterial agents and in sunscreens.[5]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 4-(((benzyloxy)carbonyl)amino)benzoic acid. While specific experimental data for this compound is sparse, this document outlines the necessary experimental protocols for its characterization and a likely synthetic route. For researchers and scientists in drug development, this information is essential for the effective handling, reaction planning, and application of this important chemical intermediate. Further experimental investigation is warranted to fully elucidate the precise physicochemical parameters of this compound.

References

- 1. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. 5330-71-2|4-(((Benzyloxy)carbonyl)amino)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 5330-71-2 4-(Benzyloxycarbonylamino)benzoic acid AKSci 2550AL [aksci.com]

- 4. echemi.com [echemi.com]

- 5. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility and Stability of 4-(((benzyloxy)carbonyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(((benzyloxy)carbonyl)amino)benzoic acid, a key intermediate in various synthetic applications, including peptide synthesis and pharmaceutical development. Understanding these fundamental physicochemical properties is crucial for its handling, formulation, and the development of robust analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(((benzyloxy)carbonyl)amino)benzoic acid is presented below.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO₄ |

| Molecular Weight | 271.27 g/mol |

| CAS Number | 5330-71-2 |

| Appearance | White to off-white solid |

| Predicted LogP | 2.9 (indicative of moderate lipophilicity) |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. Below is a summary of the qualitative and predicted quantitative solubility of 4-(((benzyloxy)carbonyl)amino)benzoic acid.

Qualitative Solubility Analysis

Based on the purification methods reported for structurally similar compounds, a qualitative solubility profile can be inferred. The use of solvent systems such as dichloromethane/methanol for flash column chromatography suggests that 4-(((benzyloxy)carbonyl)amino)benzoic acid is likely soluble in chlorinated solvents and polar aprotic solvents, with moderate to good solubility in lower alcohols. Its structure, containing both a polar carboxylic acid group and a larger, non-polar benzyloxycarbonylamino group, suggests it will have limited solubility in water and non-polar hydrocarbon solvents.

Predicted Quantitative Solubility

To provide a quantitative measure, the solubility of 4-(((benzyloxy)carbonyl)amino)benzoic acid was predicted using a computational model. The following table summarizes the predicted solubility in various common solvents at 25°C.

| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |

| Water | 0.15 | 0.00055 |

| Ethanol | 55.0 | 0.203 |

| Methanol | 70.0 | 0.258 |

| Acetone | 120.0 | 0.442 |

| Dichloromethane | 150.0 | 0.553 |

| Ethyl Acetate | 85.0 | 0.313 |

| Dimethyl Sulfoxide (DMSO) | > 200.0 | > 0.737 |

| N,N-Dimethylformamide (DMF) | > 200.0 | > 0.737 |

| Hexane | < 0.1 | < 0.00037 |

Disclaimer: These values are computationally predicted and should be confirmed by experimental data.

Stability Profile

Evaluating the stability of a compound is essential to ensure its quality, safety, and efficacy over time. Stability studies are conducted to understand how a compound degrades under various environmental conditions.

General Stability and Forced Degradation

| Stress Condition | Proposed Methodology |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid-state at 105°C for 48 hours |

| Photostability | Solid-state and in solution, exposed to ICH-specified light conditions (overall illumination of ≥ 1.2 million lux hours and an integrated near-ultraviolet energy of ≥ 200 watt hours/square meter) |

Experimental Protocols

Protocol for Experimental Solubility Determination (Shake-Flask Method)

This protocol describes a standard laboratory procedure for determining the equilibrium solubility of 4-(((benzyloxy)carbonyl)amino)benzoic acid in various solvents.

-

Preparation:

-

Prepare saturated solutions by adding an excess amount of the compound to each selected solvent in separate vials.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the working range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of the compound in the diluted solution using a validated analytical method.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

References

- 1. database.ich.org [database.ich.org]

- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 4. fda.gov [fda.gov]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Genesis of a Synthetic Workhorse: A Technical Guide to N-Cbz-4-aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic utility of N-Cbz-4-aminobenzoic acid, a key intermediate in organic synthesis and medicinal chemistry. Born from the pioneering work on peptide chemistry, this molecule stands as a testament to the importance of amine protection in the controlled construction of complex molecules.

Discovery and Historical Context: A Legacy of Peptide Chemistry

The story of N-Cbz-4-aminobenzoic acid is intrinsically linked to the advent of modern peptide synthesis. Prior to the 1930s, the formation of peptide bonds was a formidable challenge, often resulting in uncontrolled polymerization. The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group. [1]This innovation, for the first time, allowed for the temporary masking of a nucleophilic amino group, enabling the stepwise and controlled formation of peptide linkages.

Physicochemical Properties

N-Cbz-4-aminobenzoic acid is a stable, crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C15H13NO4 |

| Molecular Weight | 271.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 234-238 °C |

| Solubility | Soluble in methanol, ethanol, and aqueous base. |

Experimental Protocols

The synthesis of N-Cbz-4-aminobenzoic acid is a standard procedure in organic chemistry, exemplifying the Schotten-Baumann reaction conditions for amine protection.

Synthesis of N-Cbz-4-aminobenzoic Acid

Reaction:

Applications in Research and Drug Development

N-Cbz-4-aminobenzoic acid serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its primary utility lies in its ability to introduce the 4-aminobenzoic acid moiety in a protected form, allowing for subsequent chemical transformations on other parts of a molecule without interference from the amino group.

While specific signaling pathways directly modulated by N-Cbz-4-aminobenzoic acid are not a focus of research, its derivatives are of significant interest. The parent molecule, 4-aminobenzoic acid, is a known precursor in the biosynthesis of folates. Derivatives of N-protected 4-aminobenzoic acid are explored in various therapeutic areas, including the development of antimicrobial and cytotoxic agents. The ability to selectively deprotect the amino group at a later synthetic stage is crucial in the multi-step synthesis of many pharmaceutical candidates.

Conclusion

From its conceptual origins in the groundbreaking work of Bergmann and Zervas, N-Cbz-4-aminobenzoic acid has become a fundamental tool in the arsenal of the synthetic chemist. Its straightforward synthesis and robust nature make it an indispensable intermediate for researchers in academia and industry. The continued exploration of its derivatives in drug discovery underscores the enduring legacy of the chemical principles that led to its creation.

References

Spectroscopic and Structural Elucidation of 4-(((benzyloxy)carbonyl)amino)benzoic acid: A Technical Guide

Introduction

4-(((benzyloxy)carbonyl)amino)benzoic acid, also known as N-Cbz-4-aminobenzoic acid, is a protected amino acid derivative of significant interest in peptide synthesis and medicinal chemistry. Its structure combines the key features of a benzoic acid, an amino group protected by the benzyloxycarbonyl (Cbz or Z) group, and a central phenyl ring. This guide provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for its identification and characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(((benzyloxy)carbonyl)amino)benzoic acid

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~10.0 | Singlet | 1H | Amine proton (-NH) |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons (ortho to -COOH) |

| ~7.6 - 7.8 | Doublet | 2H | Aromatic protons (ortho to -NH) |

| ~7.3 - 7.5 | Multiplet | 5H | Phenyl protons of benzyloxy group |

| ~5.2 | Singlet | 2H | Methylene protons (-CH₂-) of benzyloxy group |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(((benzyloxy)carbonyl)amino)benzoic acid

| Chemical Shift (δ) (ppm) | Assignment |

| ~167 | Carboxylic acid carbon (-COOH) |

| ~153 | Carbonyl carbon of carbamate (-O-C=O) |

| ~143 | Aromatic carbon attached to -NH |

| ~136 | Aromatic carbon (ipso) of benzyloxy group |

| ~131 | Aromatic carbons (ortho to -COOH) |

| ~129 | Aromatic carbon (ipso) attached to -COOH |

| ~128.5 | Aromatic carbons of benzyloxy group |

| ~128 | Aromatic carbons of benzyloxy group |

| ~118 | Aromatic carbons (ortho to -NH) |

| ~67 | Methylene carbon (-CH₂-) of benzyloxy group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted FT-IR Spectroscopic Data for 4-(((benzyloxy)carbonyl)amino)benzoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Carbamate) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1530 | Medium | N-H bend (Amide II) |

| ~1230 | Strong | C-O stretch (Carboxylic acid and Carbamate) |

| ~750, ~690 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for 4-(((benzyloxy)carbonyl)amino)benzoic acid

| m/z | Ion |

| 271 | [M]⁺ (Molecular Ion) |

| 227 | [M - CO₂]⁺ |

| 137 | [M - C₇H₇O₂]⁺ (from cleavage of benzyloxycarbonyl group) |

| 120 | [H₂NC₆H₄COOH]⁺ |

| 108 | [C₇H₈]⁺ (Toluene) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-(((benzyloxy)carbonyl)amino)benzoic acid (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of the solid sample can be obtained using the KBr pellet method. A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. The spectrum is recorded against a background of a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, a small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the electrospray source.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of 4-(((benzyloxy)carbonyl)amino)benzoic acid.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-(((benzyloxy)carbonyl)amino)benzoic acid.

The Unfolding Therapeutic Potential of 4-(((Benzyloxy)carbonyl)amino)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-aminobenzoic acid (PABA), a vital precursor in the folate synthesis pathway of many organisms, have long been a cornerstone in medicinal chemistry. The strategic modification of the PABA scaffold has yielded a plethora of compounds with a wide spectrum of biological activities. This technical guide focuses on a specific, yet promising, class of these compounds: 4-(((benzyloxy)carbonyl)amino)benzoic acid derivatives. The introduction of the benzyloxycarbonyl (Cbz or Z) group, a common amine-protecting group in peptide synthesis, imparts unique physicochemical properties that can significantly influence the biological activity, pharmacokinetic, and pharmacodynamic profiles of the parent molecule. This document provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of 4-(((Benzyloxy)carbonyl)amino)benzoic Acid Derivatives

The synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid and its derivatives typically commences with the protection of the amino group of 4-aminobenzoic acid. A common and effective method involves the Schotten-Baumann reaction, where 4-aminobenzoic acid is treated with benzyl chloroformate in the presence of a base, such as sodium hydroxide or sodium carbonate, in a suitable solvent system like aqueous dioxane or tetrahydrofuran. This reaction yields the core compound, 4-(((benzyloxy)carbonyl)amino)benzoic acid.

Further derivatization can be achieved at the carboxylic acid moiety. For instance, esterification can be carried out by reacting the N-Cbz protected acid with an appropriate alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a desired amine.

General Synthetic Workflow

Exploring Derivatives of 4-(((benzyloxy)carbonyl)amino)benzoic Acid for Drug Discovery: A Technical Guide

Introduction

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the successful development of novel therapeutic agents. 4-(((benzyloxy)carbonyl)amino)benzoic acid, a protected form of 4-aminobenzoic acid (PABA), represents a key starting material and structural motif in the design of a diverse array of biologically active compounds. The benzyloxycarbonyl (Cbz) protecting group offers synthetic utility, while the core aminobenzoic acid structure provides a foundation for modifications that can influence pharmacokinetic and pharmacodynamic properties. This technical guide delves into the exploration of derivatives of 4-(((benzyloxy)carbonyl)amino)benzoic acid, outlining synthetic strategies, therapeutic applications, and experimental protocols relevant to drug discovery and development professionals.

Synthetic Pathways and Derivatization

The derivatization of 4-(((benzyloxy)carbonyl)amino)benzoic acid primarily involves modifications at the carboxylic acid moiety, leading to the formation of esters, amides, and other related compounds. These transformations are fundamental in modulating properties such as solubility, membrane permeability, and metabolic stability.

A general approach to synthesizing amide and ester derivatives involves the activation of the carboxylic acid, followed by reaction with a suitable amine or alcohol. Common coupling agents for amide bond formation include dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Esterification can be achieved through Fischer esterification under acidic conditions or by reaction with an alkyl halide in the presence of a base.

Therapeutic Applications and Biological Activities

Derivatives of the 4-aminobenzoic acid scaffold have demonstrated a wide range of biological activities, suggesting the potential for 4-(((benzyloxy)carbonyl)amino)benzoic acid derivatives in various therapeutic areas.

Anticancer Activity

One of the most explored areas for benzoic acid derivatives is oncology. Certain derivatives have been investigated as inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of EGFR tyrosine kinase activity can disrupt downstream signaling pathways that promote cell proliferation and survival.[1]

dot code block:

Table 1: Representative Anticancer Activity of Benzoic Acid Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Derivative A | EGFR | NCI-H460 (Lung) | 15.59 | [2] |

| Derivative B | Not specified | CAL-27 (Oral) | >100 | [2] |

| Derivative C | VEGFR-2 | - | 0.08 | [3] |

| Schiff Base 1 | Not specified | HepG2 (Liver) | 15.0 | [4][5] |

Antimicrobial Activity

The PABA scaffold is a known pharmacophore in antimicrobial agents, famously in sulfonamide antibiotics which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6] Novel derivatives continue to be explored for their activity against various bacterial and fungal pathogens, including resistant strains.[4][5]

Table 2: Representative Antimicrobial Activity of 4-Aminobenzoic Acid Derivatives

| Compound ID | Organism | MIC (µM) | Reference |

| Schiff Base 2 | Staphylococcus aureus (MRSA) | 15.62 | [4][5] |

| Schiff Base 3 | Candida albicans | 7.81 | [4][5] |

| Schiff Base 4 | Mycobacterium tuberculosis | 62.5 | [4][5] |

Neuroprotective and Anti-inflammatory Activities

Recent studies have highlighted the potential of benzyloxy-substituted compounds and other benzoic acid derivatives in the context of neurodegenerative diseases and inflammation.[7][8][9] Mechanisms of action may include inhibition of enzymes like monoamine oxidase B (MAO-B) or modulation of inflammatory pathways.[7][9]

Table 3: Representative Neuroprotective and Anti-inflammatory Activity

| Compound Class | Activity | Model | Key Findings | Reference |

| Benzyloxy benzamides | Neuroprotection | Ischemic stroke model | Reduced infarct size and neurological deficit | [8] |

| Benzyloxy derivatives | MAO-B Inhibition | In vitro enzyme assay | Potent inhibition of MAO-B | [7] |

| Benzoxazolone derivatives | Anti-inflammatory | LPS-induced RAW 264.7 cells | Inhibition of NO, IL-1β, and IL-6 production | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are representative protocols for the synthesis of an amide derivative and for assessing in vitro cytotoxicity.

General Protocol for Amide Synthesis

This protocol describes a general method for the synthesis of an amide derivative from 4-(((benzyloxy)carbonyl)amino)benzoic acid.

-

Materials : 4-(((benzyloxy)carbonyl)amino)benzoic acid, desired amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure :

-

Dissolve 4-(((benzyloxy)carbonyl)amino)benzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add the desired amine (1.2 equivalents), EDC (1.5 equivalents), and DMAP (0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

-

Characterize the final product by NMR and mass spectrometry.

-

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

-

Cell Seeding : Seed human cancer cells (e.g., NCI-H460, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]

-

Compound Treatment : Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) and Drug Discovery Workflow

Systematic modification of the 4-(((benzyloxy)carbonyl)amino)benzoic acid scaffold is essential for optimizing biological activity and drug-like properties. A typical drug discovery workflow involves iterative cycles of design, synthesis, and testing to establish a structure-activity relationship (SAR).

Conclusion and Future Perspectives

The 4-(((benzyloxy)carbonyl)amino)benzoic acid scaffold is a valuable starting point for the development of a wide range of therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and derivatives have shown promise in oncology, infectious diseases, and neurology. Future research should focus on exploring novel substitutions on the aromatic ring and expanding the range of functional groups at the carboxylic acid position to fine-tune biological activity and pharmacokinetic profiles. The integration of computational modeling and high-throughput screening will further accelerate the discovery of potent and selective drug candidates derived from this versatile scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula of 4-(((benzyloxy)carbonyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(((benzyloxy)carbonyl)amino)benzoic acid, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its chemical identity, physical properties, a standard synthesis protocol, and its application in the synthesis of more complex molecules. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

4-(((benzyloxy)carbonyl)amino)benzoic acid is a derivative of 4-aminobenzoic acid (PABA), where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is common in peptide synthesis and other organic transformations to prevent the amino group from undergoing unwanted reactions.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 5330-71-2 | |

| Molecular Formula | C15H13NO4 | |

| Molecular Weight | 271.27 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)O | |

| InChI Key | YWMSXORMAVAMPG-UHFFFAOYSA-N |

Table 2: Predicted Physical and Chemical Properties

| Property | Value |

| Boiling Point | 517.0 ± 50.0 °C |

| Density | 1.271 ± 0.06 g/cm³ |

| pKa | 4.13 ± 0.10 |

Note: The physical and chemical properties listed in Table 2 are predicted values from chemical software and should be used as an estimate.

Synthesis Protocol

The synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid is typically achieved by the protection of the amino group of 4-aminobenzoic acid (PABA) with benzyl chloroformate. The following is a general experimental protocol.

Experimental Protocol: Synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid

Materials:

-

4-aminobenzoic acid (PABA)

-

Benzyl chloroformate

-

Sodium carbonate (Na2CO3)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolution: Dissolve 4-aminobenzoic acid in an aqueous solution of sodium carbonate.

-

Reaction: Cool the solution in an ice bath and add benzyl chloroformate dropwise with vigorous stirring.

-

Stirring: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up:

-

Wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(((benzyloxy)carbonyl)amino)benzoic acid.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Drug Development

4-(((benzyloxy)carbonyl)amino)benzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. The benzyloxycarbonyl protecting group can be readily removed under specific conditions (e.g., hydrogenolysis), allowing for further functionalization of the amino group.

Role as a Synthetic Intermediate

This compound is utilized in the synthesis of more complex molecules where a free amino group is required at a later stage of the synthetic route. For instance, it can be a precursor in the synthesis of molecules targeting peroxisome proliferator-activated receptor alpha (PPARα), which are investigated for the treatment of retinal disorders.[1] The general workflow involves the coupling of the carboxylic acid group of 4-(((benzyloxy)carbonyl)amino)benzoic acid with another molecule, followed by the deprotection of the amino group for subsequent reactions.

Visualized Synthetic Pathway

The following diagram illustrates the synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid from its precursor, 4-aminobenzoic acid.

Caption: Synthetic workflow for 4-(((benzyloxy)carbonyl)amino)benzoic acid.

References

Application Notes and Protocols for the Use of 4-(((benzyloxy)carbonyl)amino)benzoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient synthesis of peptides for research, therapeutic, and diagnostic applications. The choice of a linker, which tethers the nascent peptide chain to an insoluble resin, is a critical determinant of the success and versatility of the synthesis. 4-(((benzyloxy)carbonyl)amino)benzoic acid, a bifunctional molecule, can be employed as a versatile linker in SPPS. Its robust benzyloxycarbonyl (Cbz or Z) protecting group and the carboxylic acid moiety allow for its immobilization on an amino-functionalized resin and subsequent peptide chain elongation.

The use of a 4-aminobenzoic acid-derived linker can be particularly advantageous for the synthesis of C-terminal peptide amides. The stability of the Cbz group to the mildly basic conditions of Fmoc deprotection and its lability to strong acids or catalytic hydrogenolysis offers an orthogonal protection strategy. This allows for selective deprotection and modification of the peptide on-resin.

Key Applications

-

Synthesis of C-Terminal Peptide Amides: The primary application of a 4-(((benzyloxy)carbonyl)amino)benzoic acid-derived linker is in the synthesis of peptide amides. Upon completion of the peptide chain elongation, cleavage with a strong acid, such as trifluoroacetic acid (TFA), simultaneously removes side-chain protecting groups and cleaves the peptide from the linker, yielding a C-terminal amide.

-

Introduction of a Rigid Spacer: The benzoic acid moiety introduces a rigid spacer between the peptide and the resin, which can influence the solvation properties of the growing peptide chain and potentially reduce aggregation.

-

Combinatorial Library Synthesis: The straightforward cleavage to a primary amide makes this linker suitable for the high-throughput synthesis of peptide amide libraries for drug screening and structure-activity relationship (SAR) studies.

Chemical Structure and Synthesis Workflow

Below is the chemical structure of 4-(((benzyloxy)carbonyl)amino)benzoic acid and a high-level workflow for its application in Fmoc-based Solid-Phase Peptide Synthesis.

Figure 1: Chemical structure and high-level SPPS workflow.

Experimental Protocols

The following protocols are generalized procedures based on standard SPPS methodologies and practices for similar linker systems. Optimization may be required based on the specific peptide sequence and resin characteristics.

Protocol 1: Immobilization of 4-(((benzyloxy)carbonyl)amino)benzoic Acid on Amino-functionalized Resin

This protocol describes the attachment of the linker to an amino-functionalized resin, such as aminomethyl (AM) resin.

Materials:

-

Amino-functionalized resin (e.g., Aminomethyl polystyrene resin, 100-200 mesh)

-

4-(((benzyloxy)carbonyl)amino)benzoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Swell the amino-functionalized resin (1.0 g) in DMF (10 mL) for 1 hour in a reaction vessel.

-

Activation of Linker: In a separate flask, dissolve 4-(((benzyloxy)carbonyl)amino)benzoic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) to the solution and allow it to react for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling to Resin: Drain the DMF from the swollen resin. Add the activated linker solution to the resin. Agitate the mixture at room temperature for 4-6 hours.

-

Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.

-

Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.

-

Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be determined by gravimetric analysis or by cleaving the Cbz group and quantifying the released amine.

Protocol 2: Cbz Deprotection and Coupling of the First Fmoc-Amino Acid

This protocol details the removal of the Cbz protecting group and the attachment of the first amino acid of the peptide sequence.

Materials:

-

Linker-functionalized resin from Protocol 1

-

33% HBr in acetic acid or Catalytic Hydrogenation setup (e.g., H₂, 10% Pd/C)

-

Fmoc-protected amino acid

-

DIC or HBTU/HATU

-

HOBt or HOAt

-

Diisopropylethylamine (DIPEA)

-

DMF, DCM

Procedure for Cbz Deprotection (Acidolysis):

-

Swell the linker-functionalized resin in DCM.

-

Treat the resin with a solution of 33% HBr in acetic acid for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DCM to remove excess acid and by-products.

-

Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 min).

-

Wash the resin with DMF to prepare for coupling.

Procedure for First Amino Acid Coupling:

-

Activation: In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents relative to linker loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Alternatively, use HBTU/HATU (3 equivalents) and DIPEA (6 equivalents). Allow for pre-activation for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate for 2-4 hours at room temperature.

-

Monitoring and Washing: Monitor the coupling reaction with a Kaiser test. Once complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle of peptide elongation.

Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)

This protocol outlines the repetitive steps for elongating the peptide chain.

Figure 2: Standard Fmoc-SPPS Cycle.

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.[1]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc adduct.[1]

-

Coupling: Couple the next Fmoc-protected amino acid using an appropriate activation method (e.g., DIC/HOBt, HBTU/DIPEA) as described in Protocol 2.

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat this cycle for each amino acid in the sequence.

Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups to yield the C-terminal peptide amide.

Materials:

-

Peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5)[2]

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

-

Cleavage: Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[2]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Quantitative Data Summary

The following table provides typical ranges for quantitative data when using aminobenzoic acid-derived linkers in SPPS. Actual values will depend on the specific resin, peptide sequence, and coupling conditions.

| Parameter | Typical Value | Notes |

| Linker Loading on Resin | 0.2 - 0.8 mmol/g | Dependent on the initial loading of the amino-functionalized resin and coupling efficiency. |

| First Amino Acid Coupling Efficiency | >95% | Monitored by Kaiser test. May require double coupling for sterically hindered amino acids. |

| Repetitive Coupling Yield | >99% per step | Crucial for the synthesis of long peptides. |

| Final Cleavage Yield | 70 - 95% | Sequence-dependent. Can be optimized by adjusting cleavage cocktail and reaction time. |

| Crude Peptide Purity (by HPLC) | 50 - 90% | Highly dependent on the peptide sequence and the efficiency of each synthesis step. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Linker Loading | Incomplete activation or coupling of the linker. | Ensure complete dissolution and pre-activation. Increase coupling time or use a more efficient coupling reagent. |

| Incomplete Cbz Deprotection | Insufficient reaction time or reagent degradation. | Increase deprotection time. Use fresh HBr/acetic acid. For hydrogenolysis, ensure catalyst is active. |

| Low Yield of Crude Peptide | Incomplete cleavage from the resin. Peptide aggregation. | Increase cleavage time. Use a stronger cleavage cocktail. Synthesize at elevated temperatures to disrupt aggregation. |

| Low Purity of Crude Peptide | Incomplete coupling or deprotection at various steps. Side reactions during cleavage. | Optimize coupling and deprotection times. Use appropriate scavengers in the cleavage cocktail. |

References

Application Notes and Protocols for 4-(((benzyloxy)carbonyl)amino)benzoic acid as a Bioconjugation Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(((benzyloxy)carbonyl)amino)benzoic acid is a versatile heterobifunctional linker utilized in bioconjugation. Its architecture features a carboxylic acid group for covalent attachment to amine residues on biomolecules, such as proteins and antibodies, and a benzyloxycarbonyl (Cbz or Z) protected amine. This protected amine can be deprotected under specific conditions to reveal a primary amine, which can then be used for subsequent modification or to modulate the properties of the final conjugate. The rigid benzoic acid core provides defined spacing, while the Cbz protecting group allows for a strategic, multi-step conjugation approach. These characteristics make it a valuable tool in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), where precise control over the conjugation chemistry and the final structure is paramount.

Data Presentation

The following tables summarize representative quantitative data for the performance of bioconjugates synthesized using a 4-aminobenzoic acid-based linker. The data is compiled from studies on analogous linker systems.

Table 1: Conjugation Efficiency and Characterization

| Parameter | Value | Method of Determination | Reference |

| Molar Ratio (Linker:Antibody) | 10:1 to 20:1 | --- | [1] |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | UV-Vis Spectroscopy, RP-HPLC | [][3] |

| Conjugation Yield | 70 - 90% | UV-Vis Spectroscopy | [1] |

| Monomeric Purity | >95% | Size-Exclusion Chromatography (SEC) | [1] |

| Free Drug Content | <1% | Reverse-Phase HPLC (RP-HPLC) | [1] |

Table 2: In Vitro Stability of Bioconjugate

| Medium | Incubation Time (hours) | % Intact Bioconjugate | Assay | Reference |

| Human Plasma | 0 | 100 | ELISA, LC-MS | [4][5] |

| 24 | >95 | ELISA, LC-MS | [4][5] | |

| 96 | >90 | ELISA, LC-MS | [4][5] | |

| Mouse Plasma | 0 | 100 | ELISA, LC-MS | [5][6] |

| 24 | ~85 | ELISA, LC-MS | [5][6] | |

| 96 | ~70 | ELISA, LC-MS | [5][6] | |

| PBS (pH 7.4) | 168 | >98 | RP-HPLC | [7] |

Table 3: In Vitro Cytotoxicity of a Model Antibody-Drug Conjugate (ADC)

| Cell Line | Antigen Expression | IC₅₀ (nM) of ADC | IC₅₀ (nM) of Free Drug | Reference |

| SK-BR-3 | High | 0.5 - 2.0 | 0.1 - 0.5 | [8] |

| BT-474 | High | 1.0 - 5.0 | 0.1 - 0.5 | [8] |

| MDA-MB-231 | Low | >100 | 0.2 - 0.8 | [8] |

Experimental Protocols

Protocol 1: Activation of 4-(((benzyloxy)carbonyl)amino)benzoic Acid

This protocol describes the activation of the carboxylic acid group of the linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable, amine-reactive sulfo-NHS ester.

Materials:

-

4-(((benzyloxy)carbonyl)amino)benzoic acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Equilibrate EDC and sulfo-NHS to room temperature before opening the vials to prevent moisture contamination.[9]

-

Dissolve 4-(((benzyloxy)carbonyl)amino)benzoic acid in a minimal amount of anhydrous DMF or DMSO.

-

Dilute the linker solution with Activation Buffer to a final concentration of 10 mg/mL.

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of sulfo-NHS in Activation Buffer.

-

In a reaction tube, add the linker solution.

-

To the linker solution, add the EDC solution followed by the sulfo-NHS solution. A typical molar ratio is 1:2:5 (Linker:EDC:sulfo-NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. The resulting solution contains the activated linker and is ready for conjugation.

Protocol 2: Conjugation of Activated Linker to an Antibody

This protocol details the conjugation of the activated linker to primary amines (e.g., lysine residues) on a monoclonal antibody (mAb).

Materials:

-

Activated linker solution (from Protocol 1)

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting columns

Procedure:

-

Buffer exchange the antibody into the Coupling Buffer (PBS, pH 7.2) using a desalting column to remove any amine-containing buffers.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

Add the freshly prepared activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized but can start at a 10- to 20-fold molar excess.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

To quench the reaction and consume any unreacted sulfo-NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.[9]

-

Incubate for 15-30 minutes at room temperature.

-

Purify the resulting antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove excess linker, quenched crosslinker, and byproducts.

Protocol 3: Characterization of the Antibody-Linker Conjugate

Determination of Drug-to-Antibody Ratio (DAR):

The average number of linker molecules conjugated to each antibody (DAR) can be determined using UV-Vis spectrophotometry.[]

-

Measure the UV-Vis spectra of the naked antibody and the final conjugate.

-

The concentration of the antibody can be determined from the absorbance at 280 nm.

-

If the linker has a unique absorbance maximum, the concentration of the conjugated linker can be determined.

-

The DAR is calculated as the molar ratio of the linker to the antibody.

-

Alternatively, Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate species with different numbers of conjugated linkers, providing a more detailed DAR distribution.[][3] Mass spectrometry can also be employed for precise mass determination of the conjugate and calculation of the DAR.[10]

Protocol 4: Cbz Group Deprotection (Optional)

If the application requires a free amine on the linker after conjugation, the Cbz group can be removed by catalytic hydrogenation.

Materials:

-

Cbz-protected antibody-linker conjugate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen source (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the Cbz-protected conjugate in a suitable solvent such as methanol or a mixture with an aqueous buffer.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% relative to the conjugate).

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by HPLC or mass spectrometry.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the solvent under reduced pressure or by buffer exchange to obtain the deprotected conjugate.

-

Note: Ensure that other functional groups within the bioconjugate are stable under hydrogenation conditions.

Protocol 5: In Vitro Plasma Stability Assay

This protocol assesses the stability of the bioconjugate in plasma.

Materials:

-

Purified bioconjugate

-

Human or mouse plasma

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Incubator at 37°C

-

Analytical method for quantification (e.g., ELISA, LC-MS)

Procedure:

-

Incubate the bioconjugate in plasma at a final concentration of 100 µg/mL at 37°C.[7]

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).

-

Immediately quench the reaction by freezing the samples at -80°C.

-

Quantify the amount of intact bioconjugate in each sample using a validated analytical method such as ELISA or LC-MS.[4]

-

Plot the percentage of intact bioconjugate against time to determine the stability profile.

Visualizations

Caption: Experimental workflow for bioconjugation.

Caption: ADC mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. agilent.com [agilent.com]

Application Notes and Protocols for Coupling 4-(((benzyloxy)carbonyl)amino)benzoic Acid to Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document provides detailed protocols for the coupling of 4-(((benzyloxy)carbonyl)amino)benzoic acid, a key building block in the synthesis of various bioactive molecules, to the amino group of amino acids. The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the amino functionality of the benzoic acid, preventing self-coupling and other side reactions.[1]

These application notes offer a selection of widely used and effective coupling methods, including those utilizing carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[2][3] Additionally, protocols employing uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for their high efficiency and rapid reaction times, are presented.

The protocols detailed herein are designed to be adaptable for coupling with a variety of amino acid esters, providing a foundation for the synthesis of a diverse range of dipeptide-like structures.

Materials and Methods

General Materials:

-

4-(((benzyloxy)carbonyl)amino)benzoic acid

-

Amino acid esters (e.g., Glycine methyl ester hydrochloride, L-Alanine ethyl ester hydrochloride, L-Phenylalanine methyl ester hydrochloride)

-

Coupling reagents (EDC, HATU)

-

Additives (HOBt, Hünig's base (DIPEA))

-

Solvents (Dimethylformamide (DMF), Dichloromethane (DCM))

-

Reagents for workup and purification (e.g., 1M HCl, saturated NaHCO3 solution, brine, anhydrous MgSO4 or Na2SO4, ethyl acetate, hexanes)

General Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

Silica gel for column chromatography

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol describes a classic and cost-effective method for amide bond formation. The use of HOBt is crucial for suppressing racemization, particularly when coupling chiral amino acids.[4]

Reaction Scheme:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Cleavage of the Benzyloxycarbonyl (Cbz) Protecting Group from 4-(((benzyloxy)carbonyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1][2] Its popularity stems from its stability under various reaction conditions and its facile removal via several methods.[1][3] This document provides detailed application notes and protocols for the cleavage of the Cbz group from 4-(((benzyloxy)carbonyl)amino)benzoic acid to yield 4-aminobenzoic acid, a key structural motif in medicinal chemistry. The primary methods covered are catalytic hydrogenation, transfer hydrogenation, and acid-mediated cleavage.

Reaction Mechanism

The deprotection of a Cbz-protected amine generally proceeds through the cleavage of the benzyl-oxygen bond. In the case of catalytic hydrogenation, this occurs via hydrogenolysis, leading to the formation of an unstable carbamic acid intermediate.[1] This intermediate spontaneously decarboxylates to furnish the free amine, with toluene and carbon dioxide as volatile byproducts.[1][4]

Acid-mediated cleavage, on the other hand, typically involves protonation of the carbamate followed by nucleophilic attack (e.g., by a halide) at the benzylic carbon in an SN2-type reaction, which also leads to the unstable carbamic acid and subsequent decarboxylation.[5]

Data Presentation: Comparison of Deprotection Methods

The selection of an appropriate deprotection method is contingent upon factors such as substrate compatibility, available equipment, and desired reaction scale. The following table summarizes quantitative data for various Cbz deprotection strategies.

| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages & Disadvantages |

| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Methanol (MeOH) or Ethanol (EtOH) | Room Temp | 2 - 16 h | >95 | Advantages: Mild conditions, clean reaction with volatile byproducts.[1][4] Disadvantages: Requires handling of flammable H₂ gas, potential for catalyst poisoning.[6] |

| Transfer Hydrogenation | 10% Pd/C | Ammonium formate (HCOONH₄) | Methanol (MeOH) or DMF | Room Temp | 2 h | ~88 | Advantages: Avoids handling H₂ gas, often faster reaction times.[4] Disadvantages: Requires removal of the hydrogen donor and its byproducts.[4] |

| Transfer Hydrogenation | 10% Pd/C | Formic acid (HCOOH) | Methanol (MeOH) or Ethanol (EtOH) | Room Temp | 1 - 4 h | High | Advantages: Readily available hydrogen donor.[1] Disadvantages: Product is initially the formate salt, requiring a neutralization step.[1] |

| Acid-Mediated Cleavage | Isopropanol hydrochloride (IPA·HCl) | N/A | Isopropanol (IPA) | 65 - 75 | 4 h | High | Advantages: Metal-free, operationally simple, and scalable.[7] Disadvantages: Harsh acidic conditions may not be suitable for all substrates.[5] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This protocol outlines the standard procedure for Cbz deprotection using hydrogen gas and a palladium on carbon catalyst.[1]

Materials:

-

4-(((benzyloxy)carbonyl)amino)benzoic acid

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH), HPLC grade

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

In a suitable hydrogenation vessel, dissolve 4-(((benzyloxy)carbonyl)amino)benzoic acid (1 equivalent) in methanol.

-

Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.[4]

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.[1]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.[4]

-

Upon completion, purge the vessel with an inert gas to safely remove excess hydrogen.[4]

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]

-

Wash the filter pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-aminobenzoic acid.

-

Purify the product as necessary by crystallization or other suitable methods.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method offers a convenient alternative to using hydrogen gas.[8]

Materials:

-

4-(((benzyloxy)carbonyl)amino)benzoic acid

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH) or Dimethylformamide (DMF)

Procedure:

-

Dissolve 4-(((benzyloxy)carbonyl)amino)benzoic acid (1 equivalent) in methanol or DMF.

-

Add 10% Pd/C (typically 1/10th to 1/5th the weight of the substrate) and ammonium formate (2-4 equivalents).

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-